molecular formula C14H15N3O2S B7742971 4-{(Z)-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hydrazinylidene]methyl}benzene-1,3-diol

4-{(Z)-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hydrazinylidene]methyl}benzene-1,3-diol

Cat. No.: B7742971
M. Wt: 289.35 g/mol
InChI Key: GLCHYKBWGHGLIO-NVNXTCNLSA-N
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Description

4-{(Z)-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hydrazinylidene]methyl}benzene-1,3-diol is a complex organic compound featuring a benzothiazole ring fused with a hydrazone linkage and a benzene ring substituted with hydroxyl groups

Properties

IUPAC Name

4-[(Z)-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylhydrazinylidene)methyl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c18-10-6-5-9(12(19)7-10)8-15-17-14-16-11-3-1-2-4-13(11)20-14/h5-8,18-19H,1-4H2,(H,16,17)/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCHYKBWGHGLIO-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NN=CC3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)N=C(S2)N/N=C\C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(Z)-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hydrazinylidene]methyl}benzene-1,3-diol typically involves the condensation of 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with a suitable aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, microwave irradiation, or flow chemistry techniques to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-{(Z)-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hydrazinylidene]methyl}benzene-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The hydrazone linkage can be reduced to form hydrazines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and electrophiles like halogens or nitro compounds for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield quinones, while reduction of the hydrazone linkage can produce hydrazines.

Scientific Research Applications

4-{(Z)-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hydrazinylidene]methyl}benzene-1,3-diol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{(Z)-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hydrazinylidene]methyl}benzene-1,3-diol involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The hydrazone linkage may also play a role in binding to biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine: A precursor in the synthesis of the target compound.

    Benzothiazole derivatives: Compounds with similar structural features and potential biological activities.

    Hydrazone derivatives: Compounds with similar linkage and reactivity.

Uniqueness

4-{(Z)-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hydrazinylidene]methyl}benzene-1,3-diol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

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